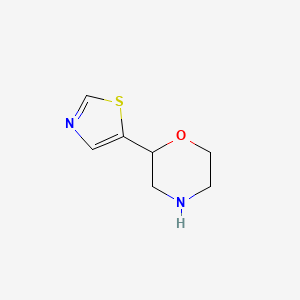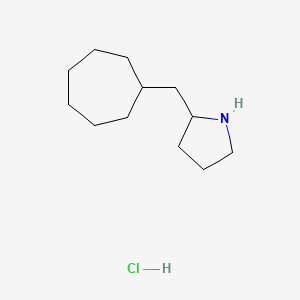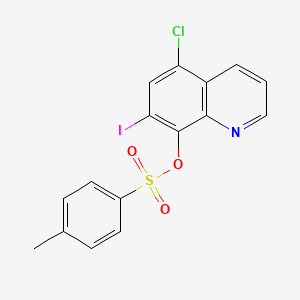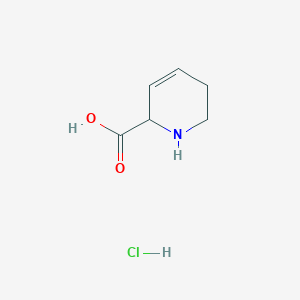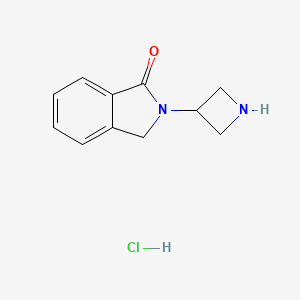![molecular formula C15H20BrN3 B13563301 6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole](/img/structure/B13563301.png)
6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom at the 6th position of the indole ring and a 4-methylpiperazin-1-yl group attached via an ethyl linker. The molecular formula of this compound is C15H20BrN3, and it has a molecular weight of 322.25 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 6th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-dione derivatives or reduction to form indoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., NaOH, K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3, NaOAc) in suitable solvents.
Major Products Formed
Substitution: Various substituted indole derivatives.
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Coupling: Complex biaryl or heteroaryl compounds.
Aplicaciones Científicas De Investigación
6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: Another brominated indole derivative with potential anticancer and antiangiogenic activities.
2-bromo-6-(4-methylpiperazin-1-yl)pyrazine: A related compound with a pyrazine ring instead of an indole ring.
Uniqueness
6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole is unique due to its specific substitution pattern and the presence of the 4-methylpiperazin-1-yl group, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C15H20BrN3 |
|---|---|
Peso molecular |
322.24 g/mol |
Nombre IUPAC |
6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]indole |
InChI |
InChI=1S/C15H20BrN3/c1-17-6-8-18(9-7-17)10-11-19-5-4-13-2-3-14(16)12-15(13)19/h2-5,12H,6-11H2,1H3 |
Clave InChI |
UPCQTHFPGQJEQB-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCN2C=CC3=C2C=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


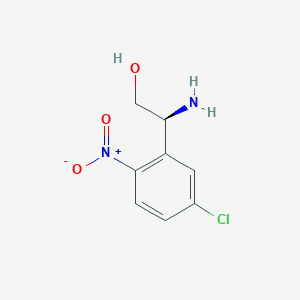
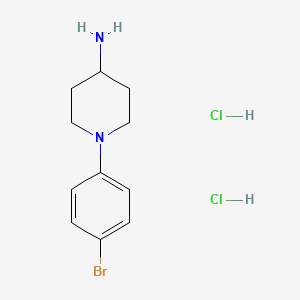
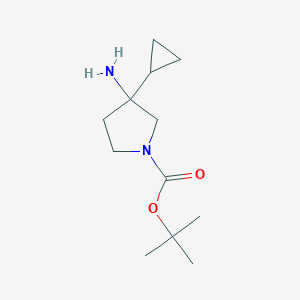

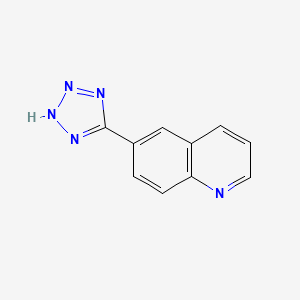

![2-[(Tert-butoxy)carbonyl]-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13563254.png)
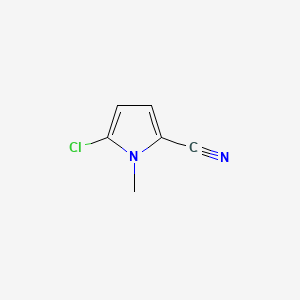
![1-t-Butoxycarbonyl-2-[2-(p-toluenesulfonyloxy)ethyl]piperidine](/img/structure/B13563260.png)
